3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Overview
Description
3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research . The structure of this compound includes a bromine atom, a pyrrolo[3,4-b]pyridine core, and a dioxopiperidinyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multiple stepsThe reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can be compared with other pyridine derivatives, such as:
3-Bromo-N-(2,6-dioxopiperidin-3-yl)-4-methylbenzamide: This compound has a similar structure but includes a methylbenzamide group instead of the pyrrolo[3,4-b]pyridine core.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring fused to the pyridine core and exhibit different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H8BrN3O4 |
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Molecular Weight |
338.11 g/mol |
IUPAC Name |
3-bromo-6-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C12H8BrN3O4/c13-5-3-6-9(14-4-5)12(20)16(11(6)19)7-1-2-8(17)15-10(7)18/h3-4,7H,1-2H2,(H,15,17,18) |
InChI Key |
BFYCWNKVNRCBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)N=CC(=C3)Br |
Origin of Product |
United States |
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